2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as azoles, which are five-membered aromatic compounds containing at least two nitrogen atoms . These compounds have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Activities A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles Research by Atta et al. (2011) on the synthesis of 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles revealed their slight to moderate activity against microorganisms such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Atta, Farahat, Ahmed, & Marei, 2011).
Synthesis and Characterization of Thiophene-Containing Compounds Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating their potential as promising antibacterial and antifungal agents, particularly against gram-negative bacteria and fungi. This research underscores the therapeutic potential of thiophene derivatives in combating infectious diseases (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Antimicrobial and Antioxidant Activities
Synthesis of Heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] Thiadiazole Derivatives as Antimicrobial Agents A study by Sahu, Ganguly, and Kaushik (2014) on the synthesis of 6-aryl-3(3,4–dialkoxyphenyl)-[1,2,4]triazole [3,4-b][1,3,4] thiadiazole derivatives demonstrated their potential antimicrobial activity against a variety of microorganisms, suggesting their use as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).
Anticancer Evaluation of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones Research by Tozkoparan et al. (1999) focused on the synthesis and anti-inflammatory activity evaluation of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition Products, showcasing the medicinal chemistry potential of thiazole derivatives in anti-inflammatory drug development (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
Mechanism of Action
Target of Action
Thiazole and triazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole and triazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and triazole derivatives have been reported to influence various biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole and triazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S2/c13-8(14)5-4-16-9-10-7(11-12(5)9)6-2-1-3-15-6/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJRQHKBZLSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368789-84-7 |
Source
|
Record name | 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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